4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a pyrimidinyl butanamide moiety, which contribute to its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with butyric acid to form 2,4-dichlorophenoxybutanoic acid.
Coupling with pyrimidinyl derivative: The dichlorophenoxybutanoic acid is then coupled with a pyrimidinyl derivative under specific conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound may have potential applications in medicine, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for further research in drug discovery.
Industry
In the agricultural industry, 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide can be used as a herbicide to control broadleaf weeds. Its effectiveness and selectivity make it a valuable tool for crop protection.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide involves its interaction with specific molecular targets in plants. The compound disrupts essential biological pathways, leading to the inhibition of growth and development of weeds. The exact molecular targets and pathways involved can vary depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide is unique due to its specific combination of dichlorophenoxy and pyrimidinyl butanamide moieties. This unique structure contributes to its distinct chemical properties and biological activity, making it different from other similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4/c15-8-3-4-11(9(16)6-8)23-5-1-2-12(20)18-10-7-17-14(22)19-13(10)21/h3-4,6-7H,1-2,5H2,(H,18,20)(H2,17,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUDUYKMRMEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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